![molecular formula C14H16N2O3 B2717252 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine CAS No. 1552160-98-1](/img/structure/B2717252.png)
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine, also known as DMMP, is a chemical compound with a molecular formula C12H14N2O3. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been shown to induce apoptosis, a programmed cell death, in various cancer cell lines. It also inhibits the proliferation of cancer cells by arresting the cell cycle in the G2/M phase. 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized pharmacological effects. However, 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine can be toxic at high concentrations, which can limit its use in some assays.
Future Directions
There are several future directions for the study of 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine. One potential direction is the development of novel 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine derivatives with improved pharmacological properties. Another direction is the study of the molecular mechanisms underlying 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine's pharmacological effects. Additionally, the use of 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity. Finally, the development of novel drug delivery systems for 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine may improve its bioavailability and therapeutic efficacy.
Synthesis Methods
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with guanidine hydrochloride and formaldehyde. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate, followed by the reaction of the resulting compound with formaldehyde and guanidine hydrochloride. These methods have been optimized to produce 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine in high yields and purity.
Scientific Research Applications
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes mellitus.
properties
IUPAC Name |
4-(dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-6-4-10(5-7-11)13-15-9-8-12(16-13)14(18-2)19-3/h4-9,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWLZXYOQVVROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine |
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